molecular formula C8H13IN2 B2786973 1-Butyl-4-iodo-5-methyl-1H-pyrazole CAS No. 1354705-47-7

1-Butyl-4-iodo-5-methyl-1H-pyrazole

Cat. No.: B2786973
CAS No.: 1354705-47-7
M. Wt: 264.11
InChI Key: JQTFKFQPGRPMPA-UHFFFAOYSA-N
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Description

1-Butyl-4-iodo-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group at the first position, an iodine atom at the fourth position, and a methyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-4-iodo-5-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction of 1-butyl-3-oxo-2-iodopropane with methylhydrazine in the presence of a base such as sodium ethoxide can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of pyrazole derivatives often involves multi-step processes that include the preparation of key intermediates followed by cyclization reactions. The use of transition-metal catalysts, such as palladium or copper, can enhance the efficiency and selectivity of these reactions. Additionally, one-pot multicomponent processes have been developed to streamline the synthesis of pyrazole derivatives, making them more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-iodo-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-butyl-4-azido-5-methyl-1H-pyrazole, while a Suzuki coupling reaction with phenylboronic acid can produce 1-butyl-4-phenyl-5-methyl-1H-pyrazole .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Butyl-4-iodo-5-methyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The presence of the iodine atom can also influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-iodo-5-methyl-1H-pyrazole: Similar structure but with the iodine atom at the third position.

    1-Butyl-4-chloro-5-methyl-1H-pyrazole: Chlorine atom instead of iodine at the fourth position.

    1-Butyl-4-iodo-3-methyl-1H-pyrazole: Methyl group at the third position instead of the fifth.

Uniqueness

1-Butyl-4-iodo-5-methyl-1H-pyrazole is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the iodine atom at the fourth position makes it particularly suitable for cross-coupling reactions, providing a versatile platform for the synthesis of diverse derivatives .

Properties

IUPAC Name

1-butyl-4-iodo-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2/c1-3-4-5-11-7(2)8(9)6-10-11/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTFKFQPGRPMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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